



Solid-phase extraction (SPE) protocols for cylindrospermopsin in water samples

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Compound of Interest		
Compound Name:	Cylindrospermopsin	
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An increasing global focus on water quality has intensified the need for reliable and sensitive methods for the detection and quantification of cyanotoxins, such as **cylindrospermopsin** (CYN). This potent toxin, produced by various cyanobacteria species, poses a significant threat to both human and ecosystem health. Solid-phase extraction (SPE) has emerged as a crucial sample preparation technique, enabling the concentration and purification of CYN from complex aqueous matrices prior to instrumental analysis. This application note provides detailed protocols for the solid-phase extraction of **cylindrospermopsin** from water samples, intended for researchers, scientists, and professionals in drug development and environmental monitoring.

Data Presentation: Performance of SPE Protocols for Cylindrospermopsin

The efficiency of an SPE protocol is determined by several key performance indicators. The following tables summarize quantitative data from various studies, offering a comparative overview of different methodologies.

Table 1: Recovery Rates of Cylindrospermopsin using SPE



SPE Sorbent	Sample Matrix	Spiking Level (µg/L)	Recovery (%)	Analytical Method
Graphitized Carbon	Drinking Water	0.1	85	LC-MS/MS
Graphitized Carbon	Drinking Water	0.01	67	LC-MS/MS
Not Specified	Drinking/Filtered Water	Not Specified	70-120	LC-MS/MS[1]
C18 and Polygraphitized Carbon (in series)	Blue-Green Algal Supplement Extract	25-500 (μg/g)	70-90	LC-UV

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Cylindrospermopsin

SPE Method	Analytical Method	LOD	LOQ
On-line SPE	UHPLC-HRMS	8 - 53 ng/L	Not Specified
SPE	LC-MS/MS	0.3 - 5.6 ng/L	Not Specified
SPE	LC-MS/MS	0.25 ng/mL (serum)	Not Specified
SPE	LC-MS/MS	0.50 ng/mL (urine)	Not Specified
Not Specified	LC-MS/MS	1.0 - 22 pg (intracellular)	5.5 - 124 pg (intracellular)
Not Specified	LC-MS/MS	0.59 - 11 pg (extracellular)	1.8 - 34 pg (extracellular)

Experimental Protocols: Solid-Phase Extraction of Cylindrospermopsin

This section details a widely adopted and effective protocol for the extraction of **cylindrospermopsin** from water samples using graphitized carbon-based SPE cartridges. This



method is suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

- spectrometry (LC-MS/MS).
- SPE Cartridges: Graphitized carbon cartridges (e.g., Carbograph, 250 mg, 6 mL).[2]
- Reagents:
 - Methanol (HPLC grade)

1. Materials and Reagents

- Dichloromethane (HPLC grade)
- Formic acid (ACS grade)
- Sodium chloride (ACS grade)
- Ultrapure water
- Equipment:
 - SPE vacuum manifold
 - Vacuum pump
 - Glassware (beakers, graduated cylinders, vials)
 - pH meter
 - Vortex mixer
 - Centrifuge
 - 0.22 μm syringe filters
- 2. Sample Preparation
- Collect water samples in clean glass bottles. If residual chlorine is present, quench immediately with sodium thiosulfate or ascorbic acid.[3]



- Filter the water sample through a 0.22 μm filter to remove particulate matter and cyanobacterial cells. This will isolate the dissolved (extracellular) **cylindrospermopsin**.
- For the analysis of total cylindrospermopsin (intracellular and extracellular), a cell lysis step (e.g., three freeze-thaw cycles) is required prior to filtration.
- Acidify the filtered water sample to a pH of approximately 2-3 with formic acid.
- (Optional but recommended) Add sodium chloride to the acidified sample to a final concentration of 0.1%.[2]
- 3. SPE Cartridge Conditioning
- Place the graphitized carbon SPE cartridges on the vacuum manifold.
- Condition the cartridges by passing 10 mL of the elution solvent (dichloromethane:methanol, 1:4, v/v, with 5% formic acid) through each cartridge.[2]
- Wash the cartridges with 10 mL of ultrapure water.[2] Do not allow the cartridges to go dry before sample loading.
- 4. Sample Loading
- Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min. The sample volume can range from 100 mL to 1 L, depending on the expected concentration of the toxin.
- 5. Washing
- After the entire sample has passed through, wash the cartridge with 10 mL of ultrapure water to remove any co-extracted impurities.
- Dry the cartridge under vacuum for 10-15 minutes.
- 6. Elution
- Place collection vials inside the vacuum manifold.

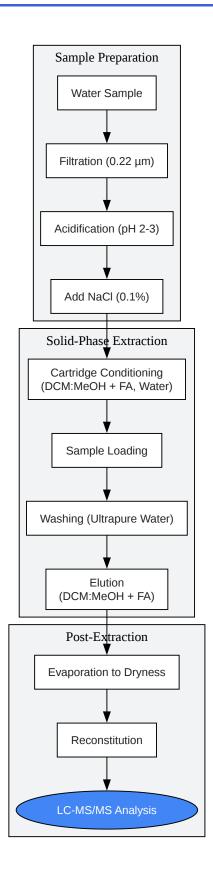


- Elute the retained **cylindrospermopsin** from the cartridge by passing 8 mL of the elution solvent (dichloromethane:methanol, 1:4, v/v, with 5% formic acid) through the cartridge.[2]
- Collect the eluate.
- 7. Extract Concentration and Reconstitution
- Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
- Reconstitute the dried residue in a small, known volume (e.g., 500 μL) of the initial mobile phase for the LC-MS/MS analysis (e.g., water with 0.1% formic acid).
- Vortex the reconstituted sample to ensure complete dissolution and transfer it to an autosampler vial for analysis.

Visualization of the SPE Workflow

The following diagram illustrates the key steps in the solid-phase extraction protocol for **cylindrospermopsin**.





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Figure 1. Workflow for the solid-phase extraction of **cylindrospermopsin** from water samples.



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